Sodium artelinate

CAS No.: 126575-30-2

Cat. No.: VC1933948

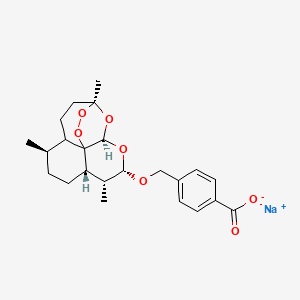

Molecular Formula: C23H29NaO7

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126575-30-2 |

|---|---|

| Molecular Formula | C23H29NaO7 |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | sodium;4-[[(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate |

| Standard InChI | InChI=1S/C23H30O7.Na/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23;/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25);/q;+1/p-1/t13-,14-,17+,18+,20+,21-,22+,23?;/m1./s1 |

| Standard InChI Key | DLDAUVZOFWOFKP-MAVRPWANSA-M |

| Isomeric SMILES | C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |

| SMILES | CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |

| Canonical SMILES | CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |

Introduction

Chemical Identity and Structure

Sodium artelinate is the customary name for sodium p-[12-dihydroartemisininoxy] methyl] benzoate, the sodium salt of artelinic acid . It belongs to a novel class of antimalarials derived from Artemisia annua, commonly known as sweet wormwood . The compound maintains the critical endoperoxide bridge structure of artemisinin while incorporating modifications that enhance its water solubility and pharmacokinetic profile.

The parent compound, artelinic acid (p[(12-dihydroartemisininoxy)methyl] benzoate), forms the foundation for sodium artelinate through salt formation with sodium . This chemical modification significantly alters the compound's physical properties while maintaining its antimalarial efficacy.

Physical and Chemical Properties

Solubility Characteristics

Sodium artelinate is a water-soluble compound, which distinguishes it from oil-soluble artemisinin derivatives such as artemether and arteether . This water solubility represents a critical advancement, as it enables intravenous administration—an essential route for treating severe malaria cases where patients may be unable to take oral medications.

Stability Profile

One of the key advantages of sodium artelinate is its enhanced stability in aqueous solutions compared to other water-soluble artemisinin derivatives . This improved stability addresses a significant limitation of compounds like artesunate, which can undergo relatively rapid degradation in aqueous environments.

Comparative Properties

Table 1: Comparative Properties of Artemisinin Derivatives

| Property | Sodium Artelinate | Artemether | Arteether | Artesunate |

|---|---|---|---|---|

| Solubility | Water-soluble | Oil-soluble | Oil-soluble | Water-soluble |

| Administration Route | Intravenous | Oral/Intramuscular | Oral/Intramuscular | Intravenous/Intramuscular |

| Relative Plasma Half-life | Longer | Shorter | Shorter | Shorter |

| Aqueous Stability | Higher | Not applicable | Not applicable | Lower |

| Primary Clinical Applications | Multi-drug resistant and cerebral malaria | Uncomplicated malaria | Uncomplicated malaria | Severe malaria |

Synthesis and Production Methods

Traditional Multi-Step Synthesis

The conventional synthesis of sodium artelinate has historically followed a three-step process starting from artemisinin :

-

Reduction of artemisinin to dihydroartemisinin

-

Alkylation of dihydroartemisinin to produce methyl artelinate

-

Hydrolysis of methyl artelinate to artelinic acid, followed by conversion to sodium artelinate

In earlier methods, the hydrolysis step typically involved treating methyl artelinate with 2.5 NaOH/MeOH solution for two days at room temperature . Following acidic workup, artelinic acid was obtained in approximately 55% yield (43.5% with respect to artemisinin) . This artelinic acid could then be converted to sodium artelinate through salt formation.

Innovative One-Pot Synthesis

A significant advancement in the synthesis pathway has been developed, allowing for a one-pot conversion of artemisinin to artelinic acid . This innovative process consolidates the three separate reaction steps into a single vessel, substantially improving efficiency and yield.

The improved process involves:

-

Stirring artemisinin with sodium borohydride, a catalyst, a polyhydroxy compound (PHC—such as dextrose, galactose, or phloroglucinol), chlorotrimethylsilane or amberlyst-15 resin, and methyl p-(hydroxymethyl) benzoate in dioxane/tetrahydrofuran at room temperature (20-30°C) for approximately 2.5-7.0 hours .

-

Filtering out undissolved, unwanted reaction products.

-

Adding 5-15% KOH/MeOH or EtOH/H₂O to the filtrate at room temperature to hydrolyze methyl artelinate, followed by additional stirring for 2-9 hours .

-

Adding cooled water and adjusting pH to 5-7 with acetic acid.

-

Extracting with ethyl acetate, washing with water, drying over a dehydrating agent, and concentrating.

-

Purifying artelinic acid by recrystallization with ethyl acetate-hexane .

This improved method yields pure β-artelinic acid in 91.2-98% yield, a remarkable improvement over the 43.5-53% yields obtained with previous methods .

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Artelinic Acid Synthesis Methods

| Parameter | Traditional Multi-Step Method | One-Pot Method |

|---|---|---|

| Number of Reaction Vessels | Three | One |

| Yield (from artemisinin) | 43.5-53% | 91.2-98% |

| Process Time | 4-5 days | 12-18 hours |

| Temperature Requirements | Variable, including cooling | Room temperature (20-30°C) |

| Purification Method | Column chromatography required | Simple recrystallization |

| Intermediate Isolation | Required | Not required |

Pharmacological Properties

Pharmacokinetic Advantages

Sodium artelinate demonstrates superior pharmacokinetic properties compared to other artemisinin derivatives, most notably a significantly longer plasma half-life than artemether, arteether, and artesunate . This extended presence in the bloodstream potentially allows for less frequent dosing and more sustained antimalarial activity.

Therapeutic Efficacy

Based on its advantageous properties, sodium artelinate is considered the best candidate drug among available water-soluble analogues for treating multi-drug resistant and cerebral malaria . Its water solubility enables rapid achievement of therapeutic blood levels through intravenous administration, critical for severely ill patients.

Clinical Applications

Administration Routes

The water solubility of sodium artelinate makes it particularly suitable for intravenous administration . This contrasts with water-insoluble derivatives like artesunic acid and artelenic acid, which are typically administered orally in tablet form or rectally as suppositories .

Therapeutic Indications

Sodium artelinate has demonstrated efficacy in treating several forms of malaria:

The compound's particular value in treating cerebral malaria and multi-drug resistant strains represents a significant contribution to the antimalarial therapeutic arsenal, especially as resistance to traditional antimalarials continues to spread globally.

Advantages in Pharmaceutical Development

Production Efficiency

The development of the one-pot synthesis method offers several significant advantages for pharmaceutical production:

-

Elimination of intermediate isolation steps, reducing chemical waste, labor requirements, and processing time .

-

Substantially shortened production timeframe, with total process time (including purification) reduced from 4-5 days to 12-18 hours .

-

Improved hydrolysis efficiency resulting in significantly higher yields .

-

Elimination of column chromatography for purification, reducing solvent usage and simplifying the purification process .

-

Processing at ambient temperature (20-30°C), eliminating the need for specialized cooling equipment .

These improvements make sodium artelinate production more efficient and potentially more cost-effective, which could enhance its availability for clinical use.

Pharmaceutical Significance

The technical advancements in synthesizing artelinic acid (the precursor to sodium artelinate) indicate ongoing interest in optimizing this compound for clinical applications. The substantial improvements in yield and process efficiency suggest that sodium artelinate may become more readily available for broader clinical deployment in malaria-endemic regions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume